

## Open-Science Discovery of DNDI-6510: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DNDI-6510 |           |
| Cat. No.:            | B15604605 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the open-science discovery of **DNDI-6510**, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Developed through the collaborative COVID Moonshot initiative, **DNDI-6510** emerged from a lead optimization program designed to address the genotoxic and metabolic liabilities of its predecessor compounds. This document details the quantitative data, experimental protocols, and key decision-making pathways that characterized its development.

## **Executive Summary**

**DNDI-6510**, also known as (S)-x38, is a preclinical candidate for the treatment of COVID-19 that was identified through an unprecedented open-science collaboration.[1][2][3] The project aimed to develop a globally accessible and affordable antiviral therapeutic. The lead compound, (S)-x1, while potent, exhibited mutagenicity in the Ames test and high rodent clearance. A systematic optimization effort was undertaken to mitigate these liabilities, leading to the discovery of **DNDI-6510**. This compound demonstrated potent antiviral activity against various SARS-CoV-2 variants of concern and a favorable safety profile in early in vitro toxicology screens.[1][4] However, subsequent preclinical studies in rodents revealed a species-specific PXR-linked auto-induction of metabolism, which ultimately led to the discontinuation of its development.[1][2][3] All data and findings from the **DNDI-6510** program have been made publicly available to aid future antiviral research efforts, in line with the open-science principles of the COVID Moonshot project.[1]



# Data Presentation In Vitro Potency and Antiviral Activity

**DNDI-6510** demonstrated potent inhibition of the SARS-CoV-2 main protease and significant antiviral activity in cellular assays across multiple variants of concern.

| Compound            | SARS-CoV-2 Mpro IC50<br>(nM) | Antiviral Activity (A549 cells) EC50 (nM) |
|---------------------|------------------------------|-------------------------------------------|
| (S)-x1 (Lead)       | 26                           | 130                                       |
| DNDI-6510 ((S)-x38) | 18                           | 70                                        |

Data synthesized from the bioRxiv preprint on the discovery of **DNDI-6510**.[1]

## **Physicochemical Properties**

Key physicochemical properties of **DNDI-6510** were assessed to evaluate its drug-like characteristics.

| Property                    | DNDI-6510 ((S)-x38) |
|-----------------------------|---------------------|
| Molecular Weight            | 534.6               |
| cLogP                       | 2.1                 |
| Aqueous Solubility (pH 7.4) | >100 μM             |

Data sourced from supplementary materials of the primary research publication.[5]

## In Vitro ADME & Toxicology

A summary of the in vitro absorption, distribution, metabolism, excretion (ADME), and toxicology profile of **DNDI-6510**.



| Parameter                                 | Species                      | Value            |  |
|-------------------------------------------|------------------------------|------------------|--|
| Plasma Protein Binding (unbound fraction) | Human                        | 46%              |  |
| Rat                                       | 54%                          |                  |  |
| Dog                                       | 12%                          | _                |  |
| Genotoxicity (Ames Test)                  | S. typhimurium (TA98, TA100) | Negative         |  |
| Genotoxicity (in vitro<br>Micronucleus)   | CHO cells                    | Negative         |  |
| CYP Inhibition (IC50)                     | Human (various isoforms)     | >25 µM           |  |
| PXR Induction (EC50)                      | Human                        | 17-fold increase |  |
| Rat                                       | 10-fold increase             |                  |  |
| Mouse                                     | 5-fold increase              | _                |  |
| Dog                                       | 10-fold increase             |                  |  |

Quantitative data extracted from the supplementary tables of the bioRxiv preprint.[5]

## In Vivo Pharmacokinetics

Pharmacokinetic parameters of **DNDI-6510** were evaluated in rats and dogs following intravenous and oral administration.

| Species | Route | Dose<br>(mg/kg) | AUClast<br>(ng·h/mL) | CL<br>(mL/min/kg) | Bioavailabil<br>ity (%) |
|---------|-------|-----------------|----------------------|-------------------|-------------------------|
| Rat     | IV    | 2               | 1,387                | 25                | -                       |
| РО      | 10    | 1,883           | -                    | 37                |                         |
| Dog     | IV    | 1               | 708                  | 23.5              | -                       |
| РО      | 5     | 17,700          | -                    | >100              |                         |



Pharmacokinetic data summarized from preclinical studies reported in the primary publication. [5] A significant reduction in exposure was observed in rats after repeated dosing, indicating metabolic auto-induction. [5]

## Experimental Protocols SARS-CoV-2 Mpro Enzymatic Assay

This protocol outlines the fluorescence resonance energy transfer (FRET)-based assay used to determine the half-maximal inhibitory concentration (IC50) of compounds against the SARS-CoV-2 main protease.

- Reagent Preparation:
  - Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
  - Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to the desired stock concentration.
  - FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) is reconstituted in DMSO.
  - Test compounds are serially diluted in DMSO.
- Assay Procedure:
  - Add 2 μL of serially diluted compound to the wells of a 384-well black plate.
  - Add 20 μL of Mpro solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.
  - Initiate the enzymatic reaction by adding 20 μL of the FRET substrate solution.
  - Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over time using a fluorescence plate reader.
- Data Analysis:
  - Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.



- Normalize the velocities to a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
- Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

## **Cellular Antiviral Assay**

This protocol describes the methodology to determine the half-maximal effective concentration (EC50) of compounds against SARS-CoV-2 in a cell-based assay.

- Cell Preparation:
  - Seed Vero E6 or A549-ACE2/TMPRSS2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
  - Incubate the plates overnight at 37°C and 5% CO2.
- Infection and Treatment:
  - Prepare serial dilutions of the test compounds in infection media (e.g., DMEM with 2% FBS).
  - Remove the culture medium from the cells and add the diluted compounds.
  - Infect the cells with a SARS-CoV-2 isolate at a specified multiplicity of infection (MOI).
  - Incubate the infected plates for 48-72 hours at 37°C and 5% CO2.
- Quantification of Viral Cytopathic Effect (CPE):
  - After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
  - Alternatively, fix the cells and stain with crystal violet to visualize cell monolayers.
- Data Analysis:
  - Normalize the viability data to uninfected and untreated controls.



 Calculate the EC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

## **Ames Test (Bacterial Reverse Mutation Assay)**

This protocol provides a general outline for the Ames test used to assess the mutagenic potential of **DNDI-6510**.

- Strain Preparation:
  - Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100).
  - Grow overnight cultures of each bacterial strain.
- Assay Procedure (Pre-incubation Method):
  - Prepare test solutions of **DNDI-6510** at various concentrations.
  - In a test tube, combine the test compound, the bacterial culture, and, for assays requiring metabolic activation, a post-mitochondrial fraction (S9) from rat liver.
  - Incubate this mixture at 37°C for a defined period (e.g., 20-30 minutes).
  - Add top agar to the mixture and pour it onto minimal glucose agar plates.
- Incubation and Colony Counting:
  - Incubate the plates at 37°C for 48-72 hours.
  - Count the number of revertant colonies (his+) on each plate.
- Data Analysis:
  - A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and if this increase is at least twofold.

## **PXR Activation Assay**



This protocol describes a reporter gene assay to evaluate the potential of **DNDI-6510** to induce cytochrome P450 enzymes via activation of the Pregnane X Receptor (PXR).

#### Cell Line:

 Use a stable cell line (e.g., HepG2) co-transfected with a PXR expression vector and a reporter vector containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase).

#### Assay Procedure:

- Plate the cells in 96-well plates and allow them to attach overnight.
- Treat the cells with serial dilutions of **DNDI-6510** or a known PXR activator (positive control) for 24-48 hours.

#### Reporter Gene Measurement:

 Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.

#### • Data Analysis:

- Normalize the reporter activity to a measure of cell viability (e.g., total protein or a cotransfected control reporter).
- Express the results as fold induction over the vehicle control and calculate the EC50 value for PXR activation.

### **Visualizations**

### **DNDI-6510** Discovery Workflow

The following diagram illustrates the key stages in the open-science discovery of **DNDI-6510**, from the initial lead compound to the decision to discontinue preclinical development.





Click to download full resolution via product page

Caption: Workflow of the discovery and preclinical evaluation of **DNDI-6510**.

## Proposed Mechanism of PXR-Linked Metabolic Induction

This diagram illustrates the proposed signaling pathway for the rodent-specific auto-induction of **DNDI-6510** metabolism.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV Cytotoxicity of Drugs [protocols.io]
- 3. protocols.io [protocols.io]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Open-Science Discovery of DNDI-6510: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604605#open-science-discovery-of-dndi-6510]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com